3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
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Overview
Description
3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazopyridine class. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves multistep reactions starting from commercially available 5-substituted-2-aminopyridines. One common method includes the formation of imidazo[1,5-a]pyridine aldehydes, which are then subjected to Knoevenagel condensation with trialkyl phosphonocarboxylate in the presence of titanium tetrachloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-a]pyridine ketones.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives with various functional groups.
Scientific Research Applications
3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with protein synthesis, cell growth, and DNA synthesis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features.
Properties
Molecular Formula |
C11H17ClN2O2 |
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Molecular Weight |
244.72 g/mol |
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7(2)10-12-9(11(14)15)8-5-3-4-6-13(8)10;/h7H,3-6H2,1-2H3,(H,14,15);1H |
InChI Key |
CRUBQJKKFIOYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1CCCC2)C(=O)O.Cl |
Origin of Product |
United States |
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